2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-27-21-8-5-7-18-20-14-19(17-11-10-15(2)16(3)13-17)25-26(20)24(29-23(18)21)22-9-6-12-28-22/h5-13,20,24H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVIJRBHWOGFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=C(C=C4)C)C)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment.
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells.
Biochemical Pathways
The compound’s interaction with CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.
Result of Action
The compound’s interaction with its target can lead to cell cycle arrest and apoptosis in cancer cells. This can result in the inhibition of tumor growth and potentially contribute to the treatment of cancer.
Biological Activity
The compound 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to diverse biological activities.
- IUPAC Name : 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Molecular Formula : CHNO
- Molecular Weight : 388.467 g/mol
- CAS Number : 899746-98-6
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-c][1,3]oxazine family exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under study has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
A study conducted on several pyrazolo derivatives demonstrated promising cytotoxic effects. The compound was tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated an IC value of approximately 16.19 µM for HCT-116 and 17.16 µM for MCF-7 cells, showcasing its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of key enzymes related to cancer progression. It is hypothesized that the presence of the furan and benzo moieties enhances its interaction with cellular targets, leading to increased apoptosis in cancer cells.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various pyrazolo compounds compared to the target compound:
| Compound Name | IC (µM) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 16.19 | Anticancer (HCT-116) | |
| Compound B | 17.16 | Anticancer (MCF-7) | |
| Compound C | 20.00 | Anti-inflammatory | |
| Compound D | 15.00 | Antimicrobial |
Case Studies and Research Findings
In a recent study published in Molecules, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. The findings indicated that compounds similar to the one under consideration showed significant selectivity towards COX-2 inhibition, which is crucial for anti-inflammatory responses .
Another investigation highlighted the anti-cholinesterase activity of pyrazole derivatives, suggesting potential applications in treating neurodegenerative diseases . This broadens the scope of research into the biochemical pathways influenced by the target compound.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential biological activities , particularly in the realms of:
- Anticancer Properties : Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range .
- Anti-inflammatory Activity : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for developing anti-inflammatory medications. Studies have highlighted similar compounds achieving significant inhibition percentages compared to standard drugs like celecoxib .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as oxidation and substitution, leading to the formation of more complex molecules. This is crucial for developing new pharmaceuticals and materials.
Materials Science
In materials science, the unique properties of this compound allow it to be utilized in:
- Development of Advanced Materials : The incorporation of this compound into polymers or other materials can enhance their electrical conductivity and thermal stability. Research into its properties could lead to innovations in electronic devices and sensors.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several pyrazolo derivatives similar to the target compound. Notably:
- Compound Efficacy : Compounds showed IC50 values ranging from 4.94 µM to 17.50 µM against various cancer lines, indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory capabilities of pyrazolo derivatives:
Q & A
Q. What are the foundational synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the pyrazolo-oxazine core via acid- or base-catalyzed intramolecular cyclization .
- Functionalization : Introduction of substituents (e.g., furan-2-yl, ethoxy) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the final product . Intermediates are characterized using 1H/13C NMR and LC-MS to verify regiochemistry and purity .
Q. How is the molecular structure validated, and what analytical techniques resolve ambiguities?
- X-ray crystallography : Provides definitive bond lengths/angles and confirms fused heterocyclic systems .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, critical for distinguishing substituent positions .
- DFT calculations : Validate experimental NMR shifts and optimize geometry for complex conformers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol improves cyclization selectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% for thermally demanding steps .
- Catalyst screening : Triethylamine or DIPEA accelerates condensation steps; Pd(PPh3)4 optimizes cross-coupling efficiency .
Q. What strategies address contradictions in reported biological activity data?
- Comparative assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control compounds to isolate structure-activity relationships (SAR) .
- Metabolic stability studies : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic artifacts .
- Computational docking : Identify binding poses with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .
Q. How do substituent variations influence physicochemical and pharmacological properties?
Q. What methodologies resolve spectral overlaps in NMR for this compound?
- Variable-temperature NMR : Suppresses signal broadening caused by conformational exchange in the oxazine ring .
- Isotopic labeling : 13C-enriched samples clarify ambiguous coupling patterns in the pyrazole ring .
- Selective NOE experiments : Identify spatial proximity between methylphenyl and furan protons to assign stereochemistry .
Methodological Guidelines
- Data contradiction analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity outliers .
- Reaction troubleshooting : Monitor intermediates via in situ FTIR to detect side reactions (e.g., over-oxidation of furan) during synthesis .
- Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and counter-screens (e.g., hERG inhibition) to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
